1313730-19-6 is a chemical compound belonging to the class of 6-alkynamides of 4-anilinoquinazolines. [] These compounds are known to act as irreversible inhibitors of the erbB family of tyrosine kinase receptors. [] The erbB family of receptors plays a crucial role in cell growth and differentiation, and their dysregulation is implicated in various cancers. [] Therefore, 1313730-19-6 is a valuable tool in cancer research, particularly in investigating the role of erbB receptors in tumor development and progression.
1313730-19-6 is synthesized through the coupling of a specific 6-aminoquinazoline with an alkynoic acid. [] The reaction is facilitated by the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI.HCl) in pyridine as a coupling agent. [] This method allows for the efficient formation of the desired amide bond, resulting in the synthesis of 1313730-19-6.
1313730-19-6 exhibits irreversible inhibition of erbB tyrosine kinase receptors through a Michael addition reaction. [] The alkynamide group of 1313730-19-6 acts as a Michael acceptor, reacting with cysteine residues present in the active site of the erbB receptors. [] This covalent modification permanently blocks the kinase activity of these receptors, disrupting downstream signaling pathways involved in cell growth and proliferation.
The primary mechanism of action of 1313730-19-6 involves irreversible inhibition of the erbB family of tyrosine kinase receptors. [] This inhibition occurs through a Michael addition reaction between the alkynamide moiety of 1313730-19-6 and cysteine residues located within the active site of erbB receptors. [] By covalently binding to these cysteine residues, 1313730-19-6 permanently inactivates the kinase activity of these receptors.
1313730-19-6 shows promising results in inhibiting the growth of various human cancer cell lines in vitro, including A431 human epidermoid carcinoma, SF767 human glioblastoma, and SKOV3 human ovarian carcinoma. [] This suggests its potential use as a lead compound for developing novel anticancer therapies.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: